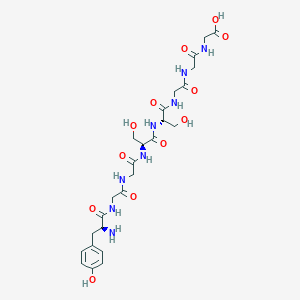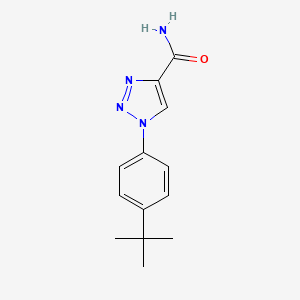
1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide is an organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of the Azide: The azide precursor is synthesized from 4-tert-butylphenylamine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring.
Formation of the Carboxamide: The triazole intermediate is then reacted with a carboxylic acid derivative to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and amines, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-4-(4-tert-butylphenyl)-1H-1,2,3-triazole: This compound has a similar triazole ring but with a butyl group instead of a carboxamide group.
4-tert-Butylphenylacetylene: This compound shares the 4-tert-butylphenyl group but lacks the triazole ring.
Uniqueness
1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of the triazole ring and the carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
917604-73-0 |
|---|---|
Formule moléculaire |
C13H16N4O |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)9-4-6-10(7-5-9)17-8-11(12(14)18)15-16-17/h4-8H,1-3H3,(H2,14,18) |
Clé InChI |
SWTRBHWLRFCKGD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



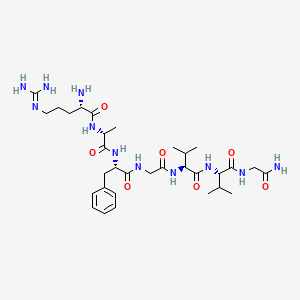
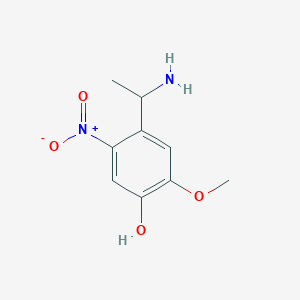
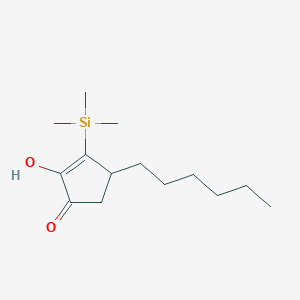

![4-[(3-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B12601164.png)



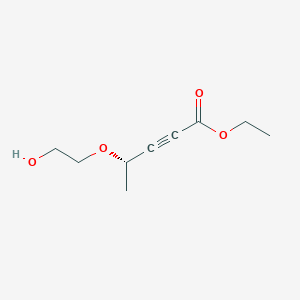
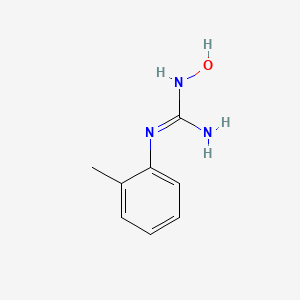
![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
![{[(Pent-1-yn-3-yl)oxy]methyl}benzene](/img/structure/B12601222.png)
